molecular formula C9H8BrCl B1401370 4-Bromo-2-chloro-1-cyclopropylbenzene CAS No. 1353856-55-9

4-Bromo-2-chloro-1-cyclopropylbenzene

Cat. No.: B1401370
CAS No.: 1353856-55-9
M. Wt: 231.51 g/mol
InChI Key: VLEPDFYZOPLKJS-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-cyclopropylbenzene is a chemical compound with the molecular formula C9H8BrCl . It is classified as an aryl halide.


Synthesis Analysis

The synthesis of polysubstituted benzenes, such as this compound, involves a series of reactions. The order of these reactions is critical to the success of the synthesis . The reactions at the benzylic position are particularly important for synthesis problems .


Molecular Structure Analysis

The molecular weight of this compound is 231.52 g/mol . The average mass is 231.517 Da and the monoisotopic mass is 229.949783 Da .


Chemical Reactions Analysis

The reactions that occur at the benzylic position are very important for synthesis problems . The bromine is a very “polarizable” molecule and the approaching pi bond in the ethene induces a dipole in the bromine molecule .


Physical and Chemical Properties Analysis

The density of this compound is predicted to be 1.590±0.06 g/cm3 . The boiling point is predicted to be 244.6±33.0 °C .

Scientific Research Applications

Structural Determinants in Chemical Compounds

4-Bromo-2-chloro-1-cyclopropylbenzene is structurally related to compounds like 4-halotriaroylbenzenes, where halogen bonding plays a crucial role in determining their structure. For example, in 4-chloro- and 4-bromotribenzoylbenzene, interactions like C-X...O=C are dominant, influencing the compound's overall structure and properties (Pigge, Vangala, & Swenson, 2006).

Synthesis of Molecular Scaffolds

Derivatives of this compound, such as 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene compounds, have been used as scaffolds for molecular receptors. These compounds serve as intermediates in the synthesis of complex molecular structures, highlighting their significance in chemical synthesis (Wallace et al., 2005).

Ring-Opening Reactions

Donor-acceptor cyclopropanes, related to this compound, undergo ring-opening reactions with iodobenzene dichloride. These reactions are important for creating compounds with specific structural features, where chlorine atoms are strategically placed adjacent to donor and acceptor groups (Garve et al., 2014).

Pyrolytic Thermal Degradation Studies

Research on the pyrolytic thermal degradation of mixtures containing compounds like this compound has been conducted. These studies are crucial in understanding the formation of complex molecules like bromochlorodibenzo-p-dioxins and furans under high-temperature conditions (Evans & Dellinger, 2005).

Catalysis in Organic Synthesis

In the realm of organic synthesis, compounds structurally similar to this compound are used in palladium- and copper-catalyzed reactions. These reactions are pivotal for synthesizing a variety of CF3-containing indolo- and pyrrolo[2,1-a]isoquinolines, demonstrating the compound's utility in complex organic syntheses (Sun et al., 2012).

Investigation of Chemical Reactivity

Studies on the chemical reactivity of related compounds, such as 1-bromo-4-vinylbenzene, have been conducted to understand their interactions in cycloaddition reactions. These investigations are significant in the development of inhibitors for targets like SARS-CoV-2 (El Idrissi et al., 2021).

Mechanism of Action

The mechanism of action involves electrophilic addition . The bromine is polarized by the approaching π bond in the ethene . The bromine atom becomes attached to both carbon atoms, with the positive charge being found on the bromine atom .

Safety and Hazards

The compound is classified as having acute toxicity, oral (Category 4), H302 according to Regulation (EC) No 1272/2008 . It is harmful if swallowed .

Properties

IUPAC Name

4-bromo-2-chloro-1-cyclopropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEPDFYZOPLKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353856-55-9
Record name 4-bromo-2-chloro-1-cyclopropylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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